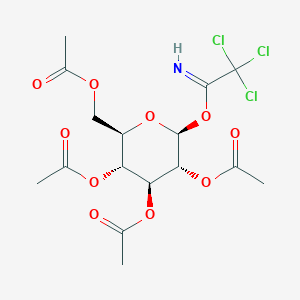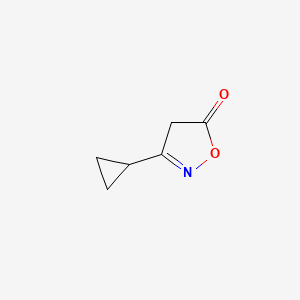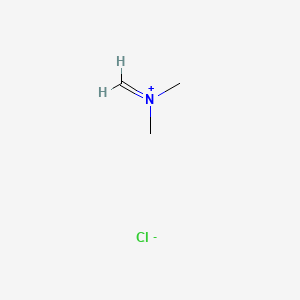
N-(3-氨基丙基)-N-环己基-N-甲基胺
描述
N-(3-aminopropyl)-N-cyclohexyl-N-methylamine (NAC) is an amine compound that has been studied extensively due to its potential applications in biochemistry and physiology. NAC is a versatile compound with a wide range of applications in research and laboratory experiments.
科学研究应用
荧光性能和晶体结构
Xi(2008)的研究探讨了与类似化合物形成的复合物的合成、晶体结构和荧光性能,突出了与配体相比其强荧光强度。这种化合物展示了在材料科学中的潜在应用,特别是在开发用于成像和传感技术的新荧光材料(Xi, 2008)。
配位化学和大环配体
Lodeiro等人(2004)的研究介绍了通过涉及N,N-双(3-氨基丙基)甲基胺的反应合成的一类新的含氮氧杂环丙啶大环家族。这些大环具有多样的配位可能性,表明它们在设计具有潜在应用于催化和材料科学的新型配位化合物方面的实用性(Lodeiro, Bastida, Bértolo, & Rodríguez, 2004)。
电化学性质
另一项研究集中于合成、晶体结构和3-乙氧基水杨醛-N,N-双(3-氨基丙基)甲基胺的Cu(II)复合物的电化学性质。这项研究对于理解这类复合物的电化学行为至关重要,这可能对它们在电化学传感器和催化中的应用产生影响(Tai, Liu, & Zhao, 2015)。
多孔框架和分子结合
Maji等人(2001)描述了一种展示出独特配位模式的铜(II)新型多孔框架,对气体存储、分离技术和催化具有重要意义。通过π-π堆积形成一维链结构的能力增强了其作为分子识别和结合材料的潜力(Maji, Mukherjee, Mostafa, Zangrando, & Chaudhuri, 2001)。
生化应用和多胺生物合成
关于多胺生物合成的研究突出了氨基丙基转移酶在合成精胺、精胺和热精胺中的作用,展示了与N-(3-氨基丙基)-N-环己基-N-甲基胺相关的化合物在生物体内的生化重要性。这项研究对于理解代谢途径具有重要意义,并可能为生化工具和治疗药物的开发提供信息(Fontecave, Atta, & Mulliez, 2004)。
作用机制
Target of Action
Similar compounds have been known to target microorganisms, particularly wood-destroying basidiomycetes .
Mode of Action
N-(3-aminopropyl)-N-cyclohexyl-N-methylamine is a surface-active compound that interacts strongly with the cell walls of microorganisms . Its mode of action involves destroying the cell walls through a chemical reaction with the exterior structures and by entering and disintegrating the inner phospholipid-bilayer based membrane structures .
Biochemical Pathways
Given its mode of action, it can be inferred that it disrupts the normal functioning of the cell membrane, leading to cell death .
Pharmacokinetics
Similar compounds have been analyzed using reverse phase (rp) hplc method, which could potentially provide insights into its pharmacokinetic properties .
Result of Action
The result of the action of N-(3-aminopropyl)-N-cyclohexyl-N-methylamine is the destruction of the targeted microorganisms. By disrupting the cell wall and membrane structures, it causes cell death, thereby providing a protective effect against wood-destroying basidiomycetes .
Action Environment
Like other biocidal products, its effectiveness may be influenced by factors such as temperature, ph, and presence of other substances .
生化分析
Biochemical Properties
N-(3-aminopropyl)-N-cyclohexyl-N-methylamine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in polyamine metabolism, such as arginine decarboxylase and ornithine decarboxylase . These interactions are crucial as they influence the synthesis of polyamines, which are essential for cell growth and differentiation. The compound’s interaction with these enzymes can either inhibit or activate their activity, thereby modulating the levels of polyamines within the cell.
Cellular Effects
N-(3-aminopropyl)-N-cyclohexyl-N-methylamine has profound effects on various cell types and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of superoxide dismutase, catalase, and glutathione peroxidase, which are key antioxidant enzymes . This modulation can lead to changes in the cellular redox state, impacting processes such as apoptosis and cell proliferation. Additionally, the compound can alter gene expression patterns, leading to changes in the production of proteins involved in cell cycle regulation and metabolic pathways.
Molecular Mechanism
At the molecular level, N-(3-aminopropyl)-N-cyclohexyl-N-methylamine exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been observed to inhibit the activity of succinate dehydrogenase and NADH dehydrogenase, which are critical components of the mitochondrial electron transport chain . This inhibition can disrupt cellular energy production, leading to altered cellular metabolism and function. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcription of specific genes.
Temporal Effects in Laboratory Settings
The effects of N-(3-aminopropyl)-N-cyclohexyl-N-methylamine can change over time in laboratory settings. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . This degradation can lead to a decrease in its efficacy and changes in its biological activity. Long-term exposure to the compound has been associated with alterations in cellular function, including changes in cell proliferation and apoptosis rates. These temporal effects highlight the importance of considering the stability and degradation of the compound in experimental designs.
Dosage Effects in Animal Models
The effects of N-(3-aminopropyl)-N-cyclohexyl-N-methylamine vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects and can modulate cellular processes without causing significant harm . At higher doses, it can induce toxic effects, including oxidative stress and mitochondrial dysfunction. These adverse effects are dose-dependent and highlight the importance of determining the appropriate dosage for therapeutic applications. Threshold effects have also been observed, where a certain dosage is required to elicit a biological response.
Metabolic Pathways
N-(3-aminopropyl)-N-cyclohexyl-N-methylamine is involved in several metabolic pathways. It interacts with enzymes such as arginine decarboxylase and ornithine decarboxylase, which are involved in the synthesis of polyamines . These interactions can influence the levels of polyamines within the cell, affecting processes such as cell growth and differentiation. Additionally, the compound can be metabolized by aldehyde dehydrogenase, leading to the production of various metabolites that can further influence cellular function.
Transport and Distribution
The transport and distribution of N-(3-aminopropyl)-N-cyclohexyl-N-methylamine within cells and tissues are mediated by specific transporters and binding proteins . The compound can be transported across cell membranes by polyamine transporters, which facilitate its uptake into cells. Once inside the cell, it can bind to various proteins, influencing its localization and accumulation. The distribution of the compound within tissues can also be influenced by factors such as blood flow and tissue permeability.
Subcellular Localization
N-(3-aminopropyl)-N-cyclohexyl-N-methylamine exhibits specific subcellular localization patterns. It has been observed to localize to the mitochondria, where it can influence mitochondrial function and energy production . The compound can also be found in the cytoplasm and nucleus, where it can interact with various biomolecules and influence cellular processes. Post-translational modifications, such as phosphorylation, can also affect the localization and activity of the compound, directing it to specific cellular compartments.
属性
IUPAC Name |
N'-cyclohexyl-N'-methylpropane-1,3-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2/c1-12(9-5-8-11)10-6-3-2-4-7-10/h10H,2-9,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOODZUIQBJNDNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCN)C1CCCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40427959 | |
| Record name | N-(3-aminopropyl)-N-cyclohexyl-N-methylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40427959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26735-20-6 | |
| Record name | N-(3-aminopropyl)-N-cyclohexyl-N-methylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40427959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(3-aminopropyl)-N-methylcyclohexanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(2R)-2-Methoxy-3-octadecoxypropyl] [(1R,2R,3S,4R)-2,3,4-trihydroxycyclohexyl] hydrogen phosphate](/img/structure/B1353577.png)
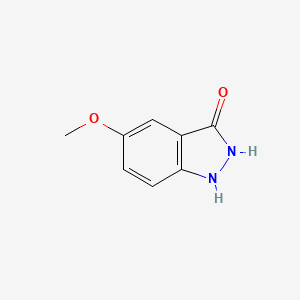

![1-(Phenylsulfonyl)-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1353591.png)
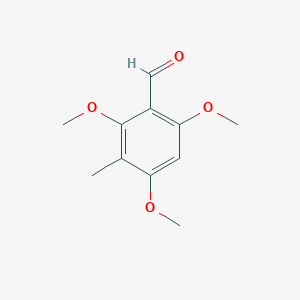
![Ethyl 7-hydroxythieno[3,2-B]pyridine-6-carboxylate](/img/structure/B1353598.png)


